5-Methylfurfural

Catalog No.
S591198
CAS No.
620-02-0
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylfurfural

CAS Number

620-02-0

Product Name

5-Methylfurfural

IUPAC Name

5-methylfuran-2-carbaldehyde

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3

InChI Key

OUDFNZMQXZILJD-UHFFFAOYSA-N

SMILES

Array

solubility

slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

5-Methyl-2-furaldehyde; 2-Formyl-5-methylfuran; 2-Formyl-5-methyltetrahydrofuran; 2-Methyl-5-formylfuran; 2-Methyl-5-furaldehyde; 5-Methyl-2-furaldehyde; 5-Methyl-2-furancarboxaldehyde; 5-Methyl-2-furfural; 5-Methyl-2-furfuraldehyde; 5-Methyl-2-furfu

Canonical SMILES

CC1=CC=C(O1)C=O

The exact mass of the compound 5-Methylfurfural is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsmiscible (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of arenecarbaldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

5-Methylfurfural (5-MF) is a bio-derived C6 furanic aldehyde characterized by a stabilizing methyl group at the 5-position of the furan ring. Recognized as a highly versatile platform chemical, it serves as a critical intermediate for the synthesis of advanced biofuels (such as 2,5-dimethylfuran), green polymers (including 2,5-furandicarboxylic acid), and premium flavor formulations. Unlike other common furanic building blocks, 5-MF offers a combination of high carbon efficiency and exceptional chemical stability, making it an ideal drop-in precursor for industrial processes that require reliable, long-term storage and high-yield catalytic upgrading without the risk of spontaneous polymerization [1].

Substituting 5-Methylfurfural with its closest analogs introduces severe process inefficiencies. 5-Hydroxymethylfurfural (HMF), the most common C6 substitute, possesses a highly reactive hydroxymethyl group that rapidly self-condenses into insoluble polymeric humins during storage and acidic processing, leading to massive yield losses and reactor fouling. Conversely, substituting with the C5 analog Furfural sacrifices the six-carbon backbone necessary for synthesizing high-energy biofuels and advanced bioplastics, while also introducing a harsher, more astringent flavor profile in sensory applications. Procuring 5-MF specifically resolves these issues by providing the C6 utility of HMF combined with the handling stability of a non-hydroxylated furan, ensuring reproducible scale-up and higher catalytic selectivity [1].

Superior Hydrothermal Stability and Humin Avoidance

Under severe hydrothermal processing conditions (493 K for 5 hours), 5-MF demonstrates remarkable chemical stability, retaining 62% of its mass without forming significant polymeric waste. In stark contrast, HMF undergoes rapid self-condensation and degradation under identical conditions, yielding over 50% solid humins. This fundamental difference is driven by 5-MF's stable methyl group, which blocks the primary polymerization pathway associated with HMF's reactive hydroxyl group [1].

Evidence DimensionSolid humin formation under hydrothermal conditions (493 K, 5 h)
Target Compound DataMinimal humin formation (62% of 5-MF remains unreacted/stable)
Comparator Or BaselineHMF yields >50% solid humin waste
Quantified Difference>50% reduction in polymeric waste generation
ConditionsHydrothermal degradation assay at 493 K for 5 hours

Eliminates the severe reactor fouling and feedstock degradation losses that plague HMF processing, enabling reliable, long-term storage and scale-up.

Streamlined Catalytic Conversion to 2,5-Dimethylfuran (DMF) Biofuel

5-MF serves as a highly efficient precursor for the high-octane biofuel 2,5-dimethylfuran (DMF), achieving up to 92.9% yield over Pd/NiCo2O4 catalysts. Because 5-MF already possesses the C5-methyl group, its conversion to DMF only requires the hydrogenation of the aldehyde moiety. In contrast, using HMF requires an additional, highly energy-intensive hydrogenolysis step to cleave the C-OH bond (which has a high reaction barrier of ~1.96 eV on Pd surfaces), often leading to over-hydrogenated byproducts like DMTHF and lower overall selectivity [1].

Evidence DimensionCatalytic pathway efficiency to 2,5-dimethylfuran (DMF)
Target Compound Data92.9% DMF yield via simple aldehyde hydrogenation
Comparator Or BaselineHMF (requires high-barrier C-OH hydrogenolysis, ~1.96 eV barrier)
Quantified DifferenceBypasses the ~1.96 eV C-OH cleavage barrier required for HMF
ConditionsCatalytic hydrogenolysis over Pd-based transition metal catalysts

Procuring 5-MF directly streamlines biofuel manufacturing by removing the most kinetically demanding and unselective deoxygenation step.

Viability as a Storable Precursor for FDCA Green Polymers

5-MF can be aerobically oxidized to 2,5-furandicarboxylic acid (FDCA)—a critical monomer for green plastics—achieving a 73.5% yield and 99.5% purity using industrial Co/Mn/Br catalyst systems in acetic acid. While HMF is the traditional precursor for FDCA, its inherent chemical instability makes bulk storage and transport economically risky. 5-MF provides a highly stable, storable alternative that guarantees feedstock integrity prior to the reaction [1].

Evidence DimensionPrecursor stability and FDCA yield
Target Compound Data73.5% FDCA yield (99.5% purity) from a chemically stable liquid precursor
Comparator Or BaselineHMF (prone to severe degradation before oxidation)
Quantified DifferenceProvides superior pre-reaction storage stability compared to HMF
ConditionsAerobic oxidation in acetic acid using Co/Mn/Br catalysts

Allows biopolymer manufacturers to utilize a highly stable liquid precursor, mitigating the severe supply chain and storage risks associated with HMF.

Sensory Differentiation in Flavor and Fragrance Formulations

In complex food and beverage matrices, 5-MF acts as a primary contributor to premium caramel, sweet, and nutty flavor profiles, with a highly favorable sensory threshold. GC-O-MS profiling demonstrates that while furfural also contributes to Maillard notes, it introduces harsher, astringent characteristics at lower thresholds (e.g., 6 µg/L in certain beverages). 5-MF provides the desired roasted complexity without the penetrating off-notes of unmethylated furfural, making it superior for high-end flavoring applications [1].

Evidence DimensionSensory profile and astringency threshold
Target Compound DataDelivers sweet/caramel notes without harshness
Comparator Or BaselineFurfural (introduces astringent notes at ~6 µg/L)
Quantified DifferenceSignificantly lower astringency and improved caramel profile
ConditionsGC-O-MS sensory analysis in barrel-aged and sugar-smoked matrices

Enables flavor formulators to achieve deep roasted and caramel notes without risking the harsh, astringent off-flavors caused by standard furfural.

Precursor for Advanced Drop-In Biofuels (2,5-Dimethylfuran)

Because 5-MF bypasses the high-energy C-OH cleavage step required by HMF, it is the optimal starting material for the catalytic synthesis of 2,5-dimethylfuran (DMF). Industrial biofuel researchers should prioritize 5-MF to maximize DMF yield, reduce hydrogen consumption, and minimize catalyst deactivation caused by humin formation [1].

Stable Feedstock for Green Polymer Synthesis (FDCA)

5-MF is highly recommended for pilot-scale and industrial synthesis of 2,5-furandicarboxylic acid (FDCA) where feedstock storage stability is a primary concern. Its resistance to self-condensation allows manufacturers to stockpile the precursor without degradation, ensuring consistent >99% purity in the final FDCA monomer used for PEF (polyethylene furanoate) plastics [2].

Premium Flavor and Fragrance Compounding

In the food and cosmetic industries, 5-MF is the preferred furanic aldehyde for imparting sweet, nutty, and caramel notes. It should be selected over furfural in formulations where avoiding harsh, astringent off-notes is critical, such as in synthetic barrel-aged beverage flavorings, high-end baked goods, and specialized fragrance profiles [3].

Physical Description

Colourless liquid, spicy-sweet, warm and slightly caramellic odour

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

110.036779430 Da

Monoisotopic Mass

110.036779430 Da

Boiling Point

89.00 to 90.00 °C. @ 26.00 mm Hg

Heavy Atom Count

8

Density

1.098-1.108

LogP

0.67 (LogP)
0.67

UNII

4482BZC72D

GHS Hazard Statements

Aggregated GHS information provided by 373 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 325 of 373 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 373 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

620-02-0

Wikipedia

5-Methylfurfural

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Furancarboxaldehyde, 5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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